

# 3-(2-Chlorophenyl)oxolane-2,5-dione CAS number and identifiers

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## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)oxolane-2,5-dione

Cat. No.: B3037897

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## 3-(2-Chlorophenyl)oxolane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-(2-Chlorophenyl)oxolane-2,5-dione**, a substituted succinic anhydride derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this document compiles information on its predicted identifiers, a proposed synthetic pathway based on established chemical principles, and an analysis of its potential biological activities inferred from structurally related compounds. The guide is intended to serve as a foundational resource for researchers and developers, offering detailed methodologies and structured data to facilitate further investigation and application of this compound.

### Chemical Identifiers and Properties

While a specific CAS number for **3-(2-Chlorophenyl)oxolane-2,5-dione** is not publicly registered, its identifiers and properties can be predicted based on its chemical structure. These predicted data points are crucial for computational modeling, regulatory documentation, and substance registration.

Identifier/Property	Predicted Value	Source/Method
IUPAC Name	3-(2-chlorophenyl)oxolane-2,5-dione	IUPAC Nomenclature Rules
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClO <sub>3</sub>	Elemental Composition
Molecular Weight	210.61 g/mol	Based on Molecular Formula
Canonical SMILES	<chem>C1(C(C(=O)OC1=O)C2=CC=C(C=C2Cl)</chem>	Structure-to-SMILES Conversion
InChI Key	(Predicted)	InChI Generation Algorithm
CAS Number	Not Assigned	-

## Proposed Synthesis

The synthesis of **3-(2-Chlorophenyl)oxolane-2,5-dione** can be approached through established methods for the preparation of substituted succinic anhydrides. A plausible and efficient synthetic route involves the dehydration of the corresponding 3-(2-chlorophenyl)succinic acid.

## Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)succinic Acid

A potential precursor, 3-(2-chlorophenyl)succinic acid, can be synthesized via a Michael addition of a cyanide equivalent to 2-chlorocinnamic acid, followed by hydrolysis.

Materials:

- 2-Chlorocinnamic acid
- Sodium cyanide
- Ethanol
- Water
- Hydrochloric acid

- Sodium hydroxide

Procedure:

- Dissolve 2-chlorocinnamic acid in a mixture of ethanol and water.
- Add a solution of sodium cyanide in water dropwise at a controlled temperature.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidify the mixture with hydrochloric acid to precipitate the intermediate cyano-carboxylic acid.
- Filter and wash the precipitate.
- Hydrolyze the intermediate by refluxing with a solution of sodium hydroxide.
- Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate 3-(2-chlorophenyl)succinic acid.
- Filter, wash with cold water, and dry the product.

## Experimental Protocol: Dehydration to 3-(2-Chlorophenyl)oxolane-2,5-dione

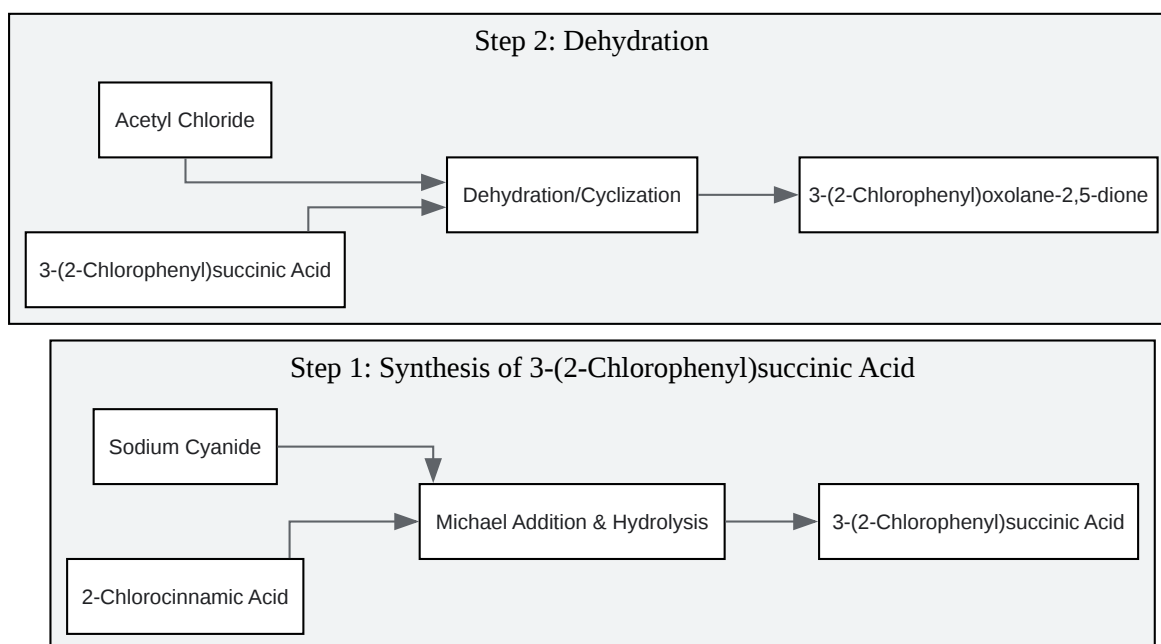
The final step involves the cyclization of the dicarboxylic acid to the anhydride.

Materials:

- 3-(2-Chlorophenyl)succinic acid
- Acetyl chloride or Acetic anhydride
- Inert solvent (e.g., toluene)

Procedure:

- Suspend 3-(2-chlorophenyl)succinic acid in an inert solvent.
- Add acetyl chloride or acetic anhydride to the suspension.
- Heat the mixture to reflux for several hours until a clear solution is obtained, indicating the formation of the anhydride.
- Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
- Filter the crystals, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.



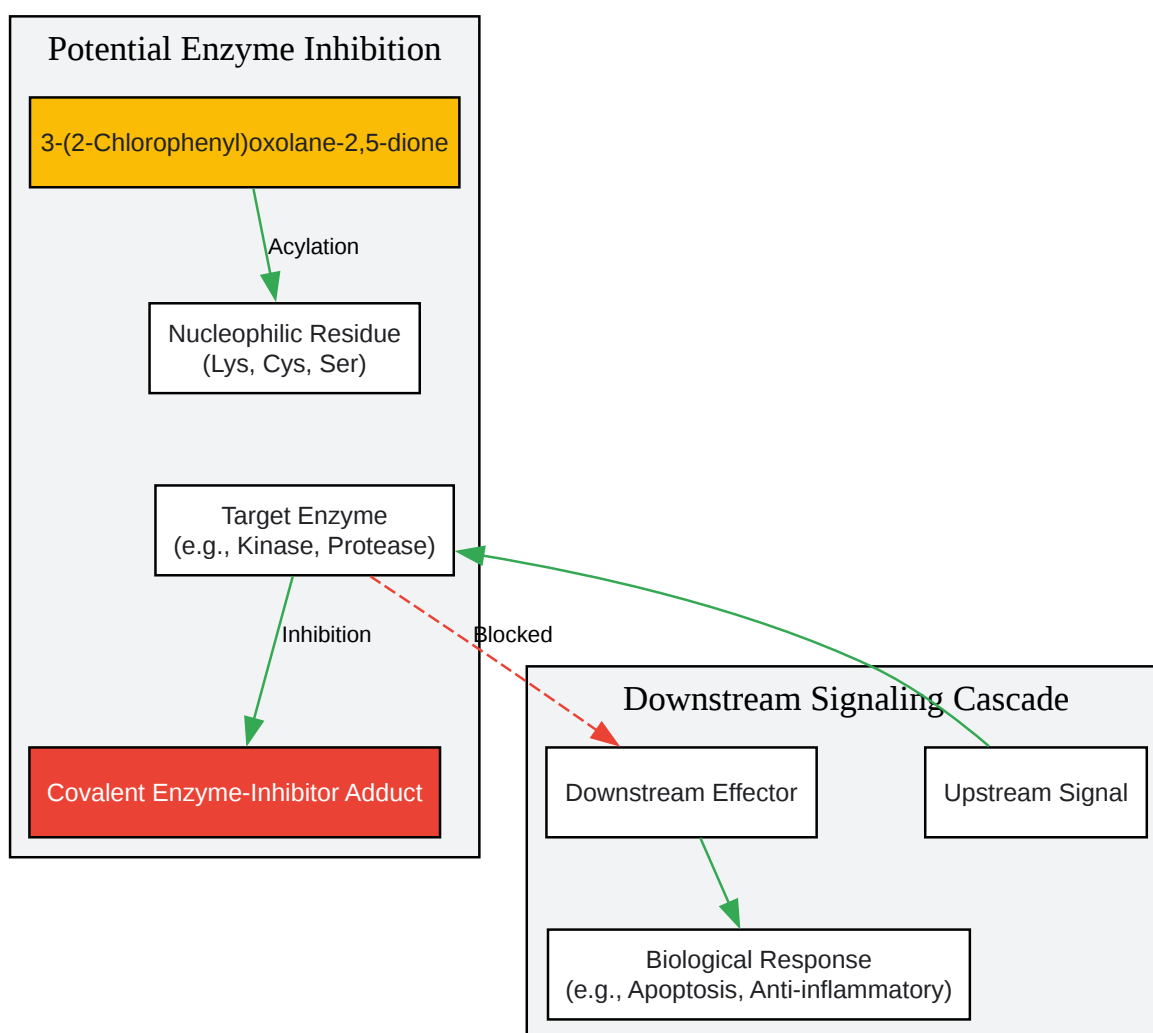
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Caption: Proposed two-step synthesis of **3-(2-Chlorophenyl)oxolane-2,5-dione**.

## Potential Biological Activity and Signaling Pathways

The biological activity of **3-(2-Chlorophenyl)oxolane-2,5-dione** has not been explicitly reported. However, the succinic anhydride moiety is a known reactive pharmacophore, and related compounds have exhibited a range of biological effects. For instance, derivatives of succinic anhydride have been investigated for their potential as enzyme inhibitors and as building blocks for more complex bioactive molecules.

The introduction of a 2-chlorophenyl group can significantly influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can modulate its interaction with biological targets. It is hypothesized that **3-(2-Chlorophenyl)oxolane-2,5-dione** could act as a covalent modifier of proteins through acylation of nucleophilic residues such as lysine, serine, or cysteine. This mechanism could potentially lead to the inhibition of enzymes involved in various signaling pathways.



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Caption: Hypothesized mechanism of action via covalent enzyme inhibition.

## Analytical Characterization

For the structural elucidation and purity assessment of synthesized **3-(2-Chlorophenyl)oxolane-2,5-dione**, a combination of spectroscopic and chromatographic techniques would be essential.

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons of the 2-chlorophenyl group, and protons of the oxolane ring. Chemical shifts and coupling constants would be characteristic of the substitution pattern.
<sup>13</sup> C NMR	Carbonyl carbons of the anhydride, aromatic carbons, and aliphatic carbons of the oxolane ring.
FT-IR	Strong characteristic carbonyl stretching frequencies for the anhydride group (typically two bands around 1860 and 1780 cm <sup>-1</sup> ). C-Cl stretching vibrations.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
HPLC	A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used.

## Conclusion and Future Directions

This technical guide provides a foundational understanding of **3-(2-Chlorophenyl)oxolane-2,5-dione** based on predictive methods and data from analogous compounds. The proposed

synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the actual synthesis and characterization of this compound to validate the predicted data. Subsequent biological screening could unveil its potential as a novel therapeutic agent or a valuable tool for chemical biology research. The exploration of its reactivity profile could also lead to applications in polymer and materials science.

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